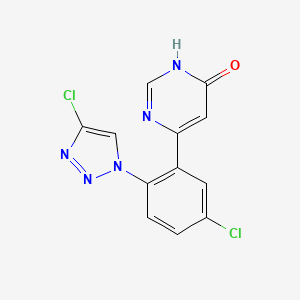

6-(5-Chloro-2-(4-chloro-1H-1,2,3-triazol-1-yl)phenyl)pyrimidin-4(3H)-one

Description

Chemical Structure and Properties The compound 6-(5-Chloro-2-(4-chloro-1H-1,2,3-triazol-1-yl)phenyl)pyrimidin-4(3H)-one (CAS: 1802430-55-2) features a pyrimidin-4(3H)-one core substituted at the 6-position with a 5-chloro-2-(4-chloro-1H-1,2,3-triazol-1-yl)phenyl group . Its molecular formula is C₁₂H₇Cl₂N₅O, with a molecular weight of 308.12 g/mol.

Properties

Molecular Formula |

C12H7Cl2N5O |

|---|---|

Molecular Weight |

308.12 g/mol |

IUPAC Name |

4-[5-chloro-2-(4-chlorotriazol-1-yl)phenyl]-1H-pyrimidin-6-one |

InChI |

InChI=1S/C12H7Cl2N5O/c13-7-1-2-10(19-5-11(14)17-18-19)8(3-7)9-4-12(20)16-6-15-9/h1-6H,(H,15,16,20) |

InChI Key |

XPCUWLJUZBLRQA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C2=CC(=O)NC=N2)N3C=C(N=N3)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(5-Chloro-2-(4-chloro-1H-1,2,3-triazol-1-yl)phenyl)pyrimidin-4(3H)-one typically involves multiple steps, starting with the preparation of the pyrimidine core. One common method involves the nucleophilic aromatic substitution (SNAr) reaction, where a halopyrimidine is reacted with an appropriate nucleophile under controlled conditions . For instance, the reaction of 2,4-dichloropyrimidine with a nucleophile such as phenyllithium can yield the desired substituted pyrimidine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-(5-Chloro-2-(4-chloro-1H-1,2,3-triazol-1-yl)phenyl)pyrimidin-4(3H)-one can undergo various chemical reactions, including:

Nucleophilic Substitution: The chlorine atoms on the pyrimidine ring can be replaced by other nucleophiles.

Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.

Cyclization: The triazole ring can participate in cyclization reactions to form more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include organolithium reagents, such as phenyllithium, and oxidizing agents like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) . Reaction conditions often involve low temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidines, while oxidation reactions can produce different oxidized derivatives .

Scientific Research Applications

6-(5-Chloro-2-(4-chloro-1H-1,2,3-triazol-1-yl)phenyl)pyrimidin-4(3H)-one has several scientific research applications:

Medicinal Chemistry: The compound’s structure makes it a potential candidate for drug development, particularly for targeting specific enzymes or receptors.

Materials Science: Its unique electronic properties can be exploited in the development of advanced materials, such as organic semiconductors.

Biological Studies: The compound can be used as a probe to study biological pathways and interactions, particularly those involving nucleophilic aromatic substitution reactions.

Mechanism of Action

The mechanism of action of 6-(5-Chloro-2-(4-chloro-1H-1,2,3-triazol-1-yl)phenyl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Key Structural and Functional Comparisons

Structural Analysis

- Pyrido-pyrimidinones () incorporate a pyridine ring, increasing molecular complexity and hydrogen-bonding capacity, which may enhance selectivity for targets like mGluR1 . Pyridin-2(1H)-one derivatives () replace the pyrimidinone oxygen with a pyridine nitrogen, altering electronic properties and solubility .

- Substituent Effects: The chloro-triazolylphenyl group in the target compound is unique compared to methoxy-phenyl () or methylsulfanyl substituents, which modulate electron-withdrawing/donating effects and steric bulk . In Milvexian, the pyrimidinone subunit is embedded within a macrocyclic structure, drastically increasing molecular weight and conformational rigidity, which is critical for its antithrombotic activity .

Physicochemical Properties

- The chloro-triazolylphenyl group may reduce aqueous solubility compared to methoxy-phenyl analogs (), impacting bioavailability .

Biological Activity

6-(5-Chloro-2-(4-chloro-1H-1,2,3-triazol-1-yl)phenyl)pyrimidin-4(3H)-one is a heterocyclic compound with significant potential in medicinal chemistry due to its unique structural features. This compound is characterized by a pyrimidine core substituted with a phenyl group and a triazole ring, which enhances its biological activity. This article reviews the biological activity of this compound, emphasizing its mechanisms of action, therapeutic potential, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C12H7Cl2N5O |

| Molecular Weight | 308.12 g/mol |

| IUPAC Name | This compound |

| CAS Number | 1802430-55-2 |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It can inhibit various enzymes and receptors involved in critical biological pathways. Notably, the compound has shown potential in inhibiting dihydrofolate reductase (DHFR), a target associated with cancer treatment and antimicrobial activity .

Antimicrobial Activity

Research has indicated that derivatives of pyrimidine compounds exhibit significant antimicrobial properties. For instance, studies have shown that related compounds containing similar structural motifs demonstrate efficacy against various bacterial strains such as E. coli and S. aureus. The presence of electron-donating groups in these compounds often correlates with enhanced antibacterial activity .

Antitumor Activity

The compound's structural characteristics suggest potential antitumor activity. Similar compounds have been reported to exhibit inhibitory effects on tumor growth through mechanisms involving apoptosis and cell cycle arrest. The triazole moiety is particularly noted for its role in enhancing the binding affinity to cancer-related targets .

Case Studies

- Antimicrobial Efficacy : A study investigating the antibacterial activity of nitrogen-based heterocycles demonstrated that compounds similar to this compound exhibited promising results against E. coli and S. aureus, highlighting the importance of substituents on the phenyl ring in enhancing biological activity .

- Antitumor Potential : In vitro studies have shown that pyrimidine derivatives can inhibit cell proliferation in various cancer cell lines. The presence of chlorine substituents has been linked to increased potency against specific cancer types, suggesting that this compound may possess similar properties .

Q & A

Q. What synthetic methodologies are recommended for the preparation of 6-(5-Chloro-2-(4-chloro-1H-1,2,3-triazol-1-yl)phenyl)pyrimidin-4(3H)-one?

The synthesis typically involves multi-step protocols, including:

- Click chemistry for introducing the 1,2,3-triazole moiety via copper-catalyzed azide-alkyne cycloaddition (CuAAC) .

- Suzuki-Miyaura coupling to attach substituted phenyl groups to the pyrimidinone core .

- Cyclization reactions to form the pyrimidin-4(3H)-one ring, often using urea or thiourea derivatives under acidic conditions .

Key intermediates should be characterized by / NMR and LC-MS to verify regioselectivity and purity. Contradictions in reaction yields may arise from competing side reactions (e.g., over-chlorination); optimizing stoichiometry and temperature is critical .

Q. What analytical techniques are essential for structural validation of this compound?

- X-ray crystallography : Use SHELXL for refinement of crystallographic data to resolve ambiguities in bond lengths/angles, particularly for the triazole-pyrimidinone junction .

- NMR spectroscopy : - COSY and - HSQC to confirm substitution patterns and hydrogen bonding in the pyrimidinone ring .

- High-resolution mass spectrometry (HRMS) : To distinguish between isobaric species and verify molecular ion peaks .

Q. How should initial pharmacological screening be designed for this compound?

- In vitro enzyme inhibition assays : Target enzymes (e.g., mPGES-1 for anti-inflammatory activity) using fluorescence-based or HPLC-validated protocols .

- Cell-based assays : Evaluate cytotoxicity (MTT assay) and anti-proliferative effects in cancer cell lines (e.g., IC determination) .

- Selectivity profiling : Compare activity against related kinases or receptors (e.g., α7 nAChR) to assess off-target effects .

Advanced Research Questions

Q. How can crystallographic data discrepancies (e.g., anisotropic displacement parameters) be resolved during structural refinement?

- SHELXL refinement strategies : Use the TWIN and BASF commands to model twinning or disorder, particularly for the triazole ring’s rotational freedom .

- Validation tools : Employ R and GooF metrics to assess data quality. Contradictions in thermal motion may require constraints (e.g., SIMU/DELU) .

- Complementary methods : Pair X-ray data with DFT-calculated electron density maps to validate challenging regions .

Q. How to optimize synthetic routes when intermediates exhibit instability (e.g., hydrolysis of the pyrimidinone ring)?

- Protection/deprotection strategies : Use tert-butoxycarbonyl (Boc) groups for amine protection during triazole formation .

- Low-temperature conditions : Perform cyclization steps at −20°C to minimize degradation .

- Real-time monitoring : Use inline IR or Raman spectroscopy to detect intermediates and adjust reaction kinetics dynamically .

Q. How to resolve contradictions in pharmacological data (e.g., high in vitro potency but low in vivo efficacy)?

- Pharmacokinetic profiling : Assess metabolic stability (e.g., liver microsome assays) and plasma protein binding to identify bioavailability bottlenecks .

- Prodrug strategies : Modify the pyrimidinone scaffold with ester or phosphate groups to enhance solubility and tissue penetration .

- Target engagement studies : Use CETSA (cellular thermal shift assay) to confirm target binding in vivo .

Q. What computational approaches are recommended for structure-activity relationship (SAR) studies?

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like mPGES-1, focusing on the chloro-triazole moiety’s electrostatic contributions .

- MD simulations : Analyze conformational stability of the triazole-phenyl linkage over 100-ns trajectories to guide synthetic modifications .

- QSAR models : Train datasets on pyrimidinone derivatives to predict logP and pKa, critical for optimizing bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.